molecular formula C13H20O2S2 B13878912 Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate

Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate

Katalognummer: B13878912
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: CFIOEBXQJZASIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium t-butoxide, elemental sulfur, and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its structure .

Eigenschaften

Molekularformel

C13H20O2S2

Molekulargewicht

272.4 g/mol

IUPAC-Name

methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate

InChI

InChI=1S/C13H20O2S2/c1-3-4-5-6-9-17-12(13(14)15-2)11-8-7-10-16-11/h7-8,10,12H,3-6,9H2,1-2H3

InChI-Schlüssel

CFIOEBXQJZASIX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCSC(C1=CC=CS1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.